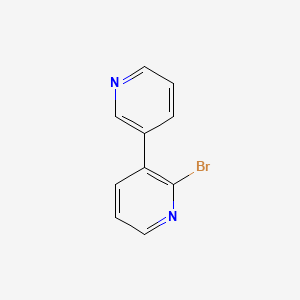![molecular formula C11H10N2O4 B8732759 1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide CAS No. 61675-90-9](/img/structure/B8732759.png)
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide is a heterocyclic compound known for its diverse biological activities. It belongs to the class of quinoxaline 1,4-dioxides, which are recognized for their antibacterial and antituberculous properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a quinoxaline derivative with a suitable oxidizing agent to introduce the 1,4-dioxide functionality . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.
Substitution: Substitution reactions can introduce different substituents on the quinoxaline ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Wirkmechanismus
The mechanism of action of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide involves its interaction with bacterial enzymes and DNA. The compound’s quinoxaline 1,4-dioxide moiety is believed to interfere with bacterial respiration and DNA synthesis, leading to bacterial cell death . The exact molecular targets and pathways are still under investigation, but its activity against a broad spectrum of bacteria highlights its potential as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide: Similar in structure but with a methoxy group instead of a hydroxy group.
1-Methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide: Lacks the methyl group on the furo ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxy group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
61675-90-9 |
|---|---|
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
3-methyl-9-oxido-4-oxo-1H-furo[3,4-b]quinoxalin-4-ium-3-ol |
InChI |
InChI=1S/C11H10N2O4/c1-11(14)10-9(6-17-11)12(15)7-4-2-3-5-8(7)13(10)16/h2-5,14H,6H2,1H3 |
InChI-Schlüssel |
IRRITUGKFJKONO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(CO1)N(C3=CC=CC=C3[N+]2=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8732680.png)








![4-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B8732730.png)




